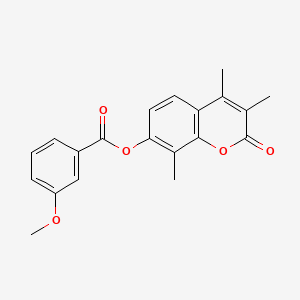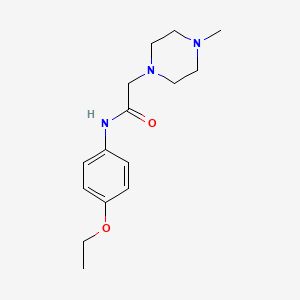
N-2-biphenylyl-2,2,2-trichloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-2,2,2-trichloroacetamide (BPT) is a chemical compound that has been widely used in scientific research due to its unique properties. BPT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 326.65 g/mol. It is a potent inhibitor of protein synthesis and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
N-2-biphenylyl-2,2,2-trichloroacetamide inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. N-2-biphenylyl-2,2,2-trichloroacetamide binds to the ribosome with high affinity and prevents the formation of peptide bonds, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have potent antibacterial and antifungal activity in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-2-biphenylyl-2,2,2-trichloroacetamide in lab experiments is its potent inhibitory effect on protein synthesis. This allows researchers to study the role of protein synthesis in various cellular processes and to investigate the mechanism of action of various antibiotics. However, one limitation of using N-2-biphenylyl-2,2,2-trichloroacetamide is its potential toxicity. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and using this compound.
Zukünftige Richtungen
There are several future directions for the study of N-2-biphenylyl-2,2,2-trichloroacetamide. One area of research is the development of new analogs of N-2-biphenylyl-2,2,2-trichloroacetamide with improved therapeutic properties. Another area of research is the investigation of the role of N-2-biphenylyl-2,2,2-trichloroacetamide in various cellular processes, including cell signaling and gene expression. Finally, the use of N-2-biphenylyl-2,2,2-trichloroacetamide as a tool to study the mechanism of action of various antibiotics and to investigate the development of antibiotic resistance is an important area of research.
Synthesemethoden
N-2-biphenylyl-2,2,2-trichloroacetamide can be synthesized using various methods, including the reaction of 2-biphenylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces N-2-biphenylyl-2,2,2-trichloroacetamide as a white crystalline solid with a yield of up to 90%. Other methods of synthesis include the reaction of 2-biphenylamine with trichloroacetic acid in the presence of a base, or the reaction of 2-biphenylcarboxylic acid with thionyl chloride followed by reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-2,2,2-trichloroacetamide has been widely used in scientific research due to its potent inhibitory effect on protein synthesis. It has been used to study the mechanism of action of various antibiotics and to investigate the role of protein synthesis in various cellular processes. N-2-biphenylyl-2,2,2-trichloroacetamide has also been studied for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for bacterial infections.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGBXZPEHISLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)



![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)

![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
